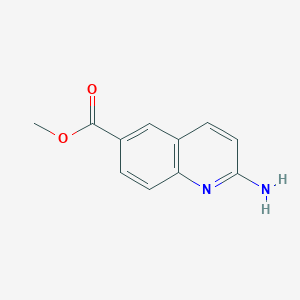

Methyl 2-aminoquinoline-6-carboxylate

Description

Methyl 2-aminoquinoline-6-carboxylate (CAS: 1823775-69-4) is a quinoline derivative with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . It features a carboxylate ester group at the 6-position and an amino substituent at the 2-position of the quinoline ring. This compound is primarily used in research and development (R&D) as a synthetic intermediate, particularly in pharmaceutical chemistry for designing alkaloid-like molecules . Limited safety data are available, emphasizing the need for careful handling by trained professionals .

Properties

IUPAC Name |

methyl 2-aminoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOVIXBUPMUOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminoquinoline-6-carboxylate typically involves the reaction of 2-aminoquinoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminoquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-aminoquinoline-6-carboxylate is primarily investigated for its potential as a drug candidate. Its structure allows it to interact with various biological targets, making it a valuable compound in pharmacological research.

Pharmacological Properties

- Binding Affinity: Research indicates that this compound exhibits promising interactions with specific receptors and enzymes, suggesting potential therapeutic applications. Initial studies have shown that this compound may inhibit certain enzymes involved in disease processes, particularly in cancer and neurological disorders.

- Anticancer Activity: The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in studies involving lung adenocarcinoma (A549) cells, this compound exhibited an IC50 value ranging from 10 to 50 µM, indicating dose-dependent cytotoxicity .

| Compound | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|

| This compound | 10-50 | A549 (lung adenocarcinoma) | Significant cytotoxicity |

| Complex 1 | 5 | A549 | Higher cytotoxicity |

| Complex 2 | 20 | BJ (normal fibroblasts) | Lower viability at higher doses |

Biological Applications

The biological applications of this compound extend beyond anticancer properties.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, which is crucial for developing new therapeutic agents. Its mechanism often involves the disruption of enzyme function through competitive inhibition, which can lead to reduced cellular proliferation in target tissues .

Fluorescent Probes

This compound is also utilized as a fluorescent probe in biological imaging. Its structural properties allow it to intercalate with nucleic acids, making it useful for visualizing cellular processes and studying DNA interactions .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in various industrial sectors.

Dye and Pigment Production

The compound serves as an intermediate in the synthesis of dyes and pigments, enhancing its relevance in the textile industry. Its ability to form stable complexes with metals makes it suitable for producing vibrant colors in fabrics .

Organic Electronics

Research has indicated that this compound can be used in the development of organic semiconductors. This application is particularly relevant in flexible electronics and solar cell technologies, where the compound's properties contribute to improved performance and efficiency .

Research Case Studies

Several studies have focused on the synthesis and characterization of this compound, highlighting its potential across various fields.

Synthesis Techniques

The synthesis typically involves the reaction of 2-aminoquinoline derivatives with appropriate reagents under controlled conditions, often utilizing catalysts to enhance yield and purity. For example, one study reported successful synthesis using triethylamine as a base under solvent-free conditions.

Antiproliferative Activity Studies

A study evaluated a series of derivatives based on the structure of this compound for their antiproliferative activity against multiple cancer cell lines, revealing significant variations in potency depending on structural modifications .

Mechanism of Action

The mechanism of action of methyl 2-aminoquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the quinoline derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters of 2-Aminoquinoline-6-Carboxylic Acid

The following esters differ in their alkyl/aryl groups, impacting physicochemical properties and applications:

Key Differences:

Substituted Quinoline Carboxylates

Other quinoline derivatives with varying functional groups highlight structural diversity:

*Estimated based on molecular formula.

Key Differences:

- Bioactivity: The 4-hydroxy and 6-amino groups in Methyl 6-amino-4-hydroxyquinoline-2-carboxylate may enhance hydrogen-bonding interactions, relevant to antimicrobial or anticancer applications .

- Electrophilic Reactivity: The chloro substituent in Methyl 6-(acetylamino)-4-chloro-2-quinolinecarboxylate facilitates nucleophilic substitution reactions, useful in further derivatization .

- Regiochemical Effects: Shifting the amino group to the 8-position (vs. 2-position) alters electronic properties and binding affinity in target proteins .

Notable Observations:

Biological Activity

Methyl 2-aminoquinoline-6-carboxylate (MAQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of the biological activity of MAQC, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₃N₃O₂. Its structure features a quinoline ring system, which is known for its biological activity. The presence of an amino group at the second position and a carboxylate ester at the sixth position contributes to its chemical reactivity and potential interactions with biological targets .

The biological activity of MAQC is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : MAQC has been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and the biotransformation of endogenous compounds. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : The compound influences cell signaling pathways, affecting gene expression related to oxidative stress response and apoptosis. For instance, it may modulate the activity of kinases involved in these pathways.

- DNA Interaction : Similar to other quinoline derivatives, MAQC may intercalate into DNA, disrupting replication and transcription processes, thereby exerting cytotoxic effects on rapidly dividing cells.

Antimicrobial Activity

MAQC exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

MAQC has shown promising anticancer activity in vitro against several cancer cell lines. Studies have reported its efficacy against multidrug-resistant gastric carcinoma cells as well as drug-sensitive strains. Its ability to inhibit P-glycoprotein (P-gp), a protein associated with drug resistance in cancer cells, enhances its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated MAQC's cytotoxic effects on EPG85-257RDB (P-gp-positive) and EPG85-257P (drug-sensitive) gastric carcinoma cell lines. Results indicated that MAQC could effectively reduce cell viability in both cell lines, suggesting a potential role in overcoming drug resistance .

- Mechanistic Insights : Research utilizing docking studies has provided insights into how MAQC interacts with P-glycoprotein. The binding affinity observed suggests that structural modifications could enhance its efficacy against resistant cancer types .

- Pharmacokinetic Properties : Preliminary data indicate that MAQC is stable under physiological conditions, which is crucial for its potential therapeutic applications. Further studies are needed to fully elucidate its pharmacokinetic profile and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.